Superior Commercial Purity vs. Competing Abemaciclib Intermediate (CAS 1231930-42-9)
Commercially available 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 1231930-33-8) is routinely supplied with a purity of >99% (GC) . In contrast, a downstream Abemaciclib intermediate, 6-(2-chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole (CAS 1231930-42-9), is specified by suppliers at a lower purity of ≥98% (HPLC) .
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | >99% (GC) |
| Comparator Or Baseline | CAS 1231930-42-9: ≥98% (HPLC) |
| Quantified Difference | ≥1% absolute purity advantage |
| Conditions | Vendor technical datasheets; GC and HPLC analytical methods |
Why This Matters
Higher purity of the starting intermediate reduces the burden of impurity carryover, simplifies downstream purification, and improves the overall yield and quality of the final Abemaciclib API.
